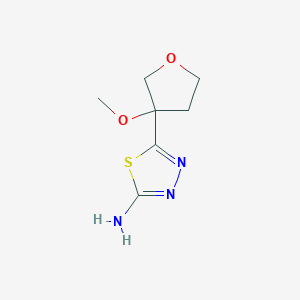

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGCXSNWVIPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted oxolane derivative with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties or new applications .

Scientific Research Applications

Organic Synthesis

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions such as:

- Oxidation: Introducing additional functional groups.

- Reduction: Altering the oxidation state of the thiadiazole ring.

These reactions can lead to derivatives with enhanced properties or new applications.

The compound's structure allows it to interact with biological molecules, making it a candidate for drug development. Preliminary studies suggest potential applications in:

- Antimicrobial Agents: Compounds derived from thiadiazoles have shown antibacterial properties against various pathogens.

- Anticancer Research: The ability of thiadiazoles to inhibit specific enzymes involved in cancer cell proliferation is under investigation.

Material Science

In industrial applications, this compound can be utilized in the development of new materials with specific properties such as:

- Polymers: Enhancing the thermal stability and mechanical properties of polymer matrices.

- Coatings: Providing protective layers that resist corrosion and wear.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

Research focused on the modification of the thiadiazole core in this compound led to derivatives that exhibited improved selectivity for cancer cell lines compared to normal cells. These findings suggest a promising avenue for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets would depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Variations

Key Observations

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., nitro in quinazoline derivatives) correlate with enzyme inhibition (GSK-3) and hypoglycemic effects . Halogenated aryl groups (e.g., 4-fluorophenyl) enhance cytotoxicity, likely due to improved membrane permeability and target binding .

Synthetic Methods :

- Most analogs are synthesized via cyclodehydration of thiosemicarbazide with carboxylic acids in the presence of POCl₃ . For example, 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is derived from 4-fluorobenzoic acid and thiosemicarbazide .

- The methoxyoxolane substituent in the target compound may require specialized precursors, such as methoxy-substituted cyclic ketones or esters, to form the oxolane ring.

Structure-Activity Relationships (SAR) :

- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., phenyl, fluorophenyl) are common in anticancer agents, while heterocyclic moieties (e.g., oxolane) may modulate solubility and bioavailability.

- Conformational Rigidity : The methoxyoxolane group introduces steric constraints, which could enhance binding specificity in enzyme targets compared to flexible alkyl chains.

Biological Activity

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and case studies.

The molecular formula of this compound is CHNOS, with a molecular weight of 201.25 g/mol. The structure features a thiadiazole ring that is known for its diverse biological activity.

Biological Activity Overview

-

Antimicrobial Activity

- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various substitutions on the thiadiazole ring can enhance antibacterial and antifungal activities. For example, compounds with a similar structure have shown significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

- In particular, derivatives of 1,3,4-thiadiazole have demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

-

Anticancer Activity

- The anticancer potential of thiadiazole derivatives is attributed to their ability to inhibit key biological pathways involved in cancer cell proliferation. Studies have shown that certain 1,3,4-thiadiazole compounds can inhibit RNA and DNA synthesis without affecting protein synthesis .

- Specific derivatives have been evaluated against various cancer cell lines (e.g., HepG-2 and A-549), showing IC values indicating their effectiveness in reducing cell viability .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study synthesized novel thiadiazole derivatives and evaluated their antimicrobial activity using the disk diffusion method against several bacterial strains. The results indicated that some derivatives exhibited zones of inhibition comparable to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | E. coli | 20 |

| Compound C | P. aeruginosa | 15 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of a series of thiadiazole derivatives. The compounds were tested against HepG-2 liver cancer cells, revealing IC values ranging from 4.37 ± 0.7 µM for one derivative to higher values for others .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound D | HepG-2 | 4.37 ± 0.7 |

| Compound E | A-549 | 8.03 ± 0.5 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nucleic Acid Synthesis : This is crucial for its anticancer activity as it targets rapidly dividing cancer cells.

- Interaction with Enzymatic Pathways : The presence of sulfur in the thiadiazole ring facilitates interactions with various enzymes involved in metabolic pathways.

Q & A

Q. How does the compound’s stability under physiological or extreme conditions affect application?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.